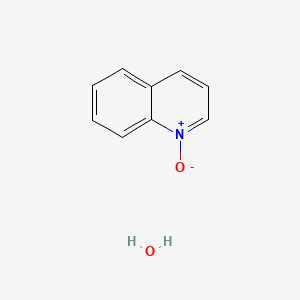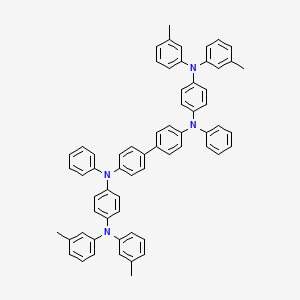
Zinc trifluoroacetate hydrate
Overview
Description
Zinc trifluoroacetate hydrate is a chemical compound that has been studied in various contexts due to its potential applications in materials science, coordination chemistry, and organic synthesis. The compound is known for its coordination with various ligands and its role in forming coordination polymers and complexes with distinct structural and magnetic properties.
Synthesis Analysis
The synthesis of zinc trifluoroacetate-based compounds often involves reactions with other organic or inorganic ligands. For instance, the hydrothermal reaction of zinc(II) acetate with phosphonomethyl aminoacetic acid derivatives has been shown to yield zinc coordination polymers with a 3D network structure . Similarly, the synthesis of zinc bis(2-thenoyl-trifluoroacetonate) adducts can be achieved in a single-step reaction, which has been successfully applied as a precursor for the deposition of ZnO films . The synthesis of zinc(II)-hexafluoro-acetylacetonate complexes involves the reaction of zinc hexafluoroacetylacetonate hydrate with pyridyl-substituted radicals . Additionally, the reactions of zinc acetate hydrates with excess trifluoroacetic acid in boiling 1,4-dioxane yield coordination polymers .
Molecular Structure Analysis
The molecular structure of zinc trifluoroacetate-based compounds varies depending on the ligands involved. For example, the zinc coordination polymers synthesized from phosphonomethyl aminoacetic acid derivatives feature tetrahedrally coordinated Zn(II) atoms interconnected through bridging groups into a 3D network . The structure of zinc bis(2-thenoyl-trifluoroacetonate) adducts reveals a mononuclear structure with a six-coordinated zinc ion . In the case of zinc(II)-hexafluoro-acetylacetonate complexes, the zinc ion is six-coordinated with oxygen and nitrogen atoms from the ligands . The coordination polymers formed with 1,4-dioxane exhibit structures determined by the nature of the transition metal, with zinc forming a trinuclear moiety linked by bridging dioxane molecules .
Chemical Reactions Analysis
Zinc trifluoroacetate hydrate reacts with various ligands to form complexes with different properties. The reaction with pyridyl-substituted radicals results in complexes with intra- and intermolecular antiferromagnetic interactions . The reaction with 1,4-dioxane leads to coordination polymers with varying structures and potential for hydrogen bonding . The compound also reacts with CF3I and ZnEt2 to generate a (trifluoromethyl)zinc reagent that can be used as a trifluoromethyl anion source or a difluorocarbene source .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc trifluoroacetate-based compounds are influenced by their molecular structures. The coordination polymers exhibit distinct thermal behaviors and mass-transport properties suitable for applications such as MOCVD processes . The solubility properties of the compounds are affected by the nature of the pendant groups, as seen in the case of [5,10,15,20-tetrakis(perfluoroalkyl)porphinato]zinc(II) complexes . The magnetic properties of the complexes are closely related to their crystal structures, with evidence of antiferromagnetic interactions . The structural characterization and thermal analysis of these compounds are complemented by DFT calculations to optimize the structure and understand the intermolecular interactions .
Scientific Research Applications
Catalytic Synthesis and Cross-Coupling Reactions
Zinc trifluoroacetate hydrate is utilized as a catalyst in the synthesis of fluoroorganic intermediates. For instance, it initiates the radical addition of perfluoroalkyl iodides to terminal alkynes with high regio- and stereoselectivities. This catalytic action, along with palladium-mediated cross-coupling, facilitates the synthesis of valuable fluoroorganic intermediates (Jennings, Cork, & Ramachandran, 2000).
Hydration and Complexation Studies
Zinc trifluoroacetate hydrate is also significant in the study of zinc ion hydration and complexation. Neutron-diffraction studies of solutions containing zinc trifluoroacetate hydrate reveal intricate details about the hydration number of Zn2+ ions and their spatial arrangement in solutions. These studies provide valuable insights into the behavior of zinc ions in different aqueous environments (Powell et al., 1990).
Fluorescence and Photoluminescence Properties
In the field of materials science, zinc trifluoroacetate hydrate is used to synthesize zinc complexes that exhibit unique fluorescence and photoluminescence properties. These properties are leveraged in developing photoactive materials, which are crucial in various technological applications (Shit et al., 2016).
Catalysis in Organic Chemistry
Zinc trifluoroacetate hydrate plays a pivotal role as a catalyst in organic reactions. For instance, its adducts are used in transesterification and oxazoline formation. These reactions are fundamental in synthesizing various organic compounds, showcasing the versatility of zinc trifluoroacetate in catalysis (Hayashi et al., 2011).
Synthesis of Zinc-based Nanomaterials
Zinc trifluoroacetate hydrate is also a key precursor in the synthesis of zinc-based nanomaterials. Such nanomaterials have diverse applications, ranging from biomedical to industrial uses. The unique properties of zinc oxide nanoparticles, for instance, are explored for their anticancer and antimicrobial activities, drug delivery capabilities, and use in bioimaging (Mishra et al., 2017).
Safety and Hazards
Zinc trifluoroacetate hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
Zinc trifluoroacetate hydrate, also known as trifluoroacetic acid zinc salt, is a compound with the linear formula Zn(CF3COO)2 · xH2O
Mode of Action
It’s known that zinc ions can act as a catalyst in various chemical reactions . The trifluoroacetate ion, being a weakly coordinating anion, may enhance the reactivity of the zinc ion.
properties
IUPAC Name |
zinc;2,2,2-trifluoroacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLDTPRUICHRY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O5Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724996 | |
| Record name | Zinc trifluoroacetate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57375648 | |
CAS RN |
207801-31-8 | |
| Record name | Zinc trifluoroacetate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



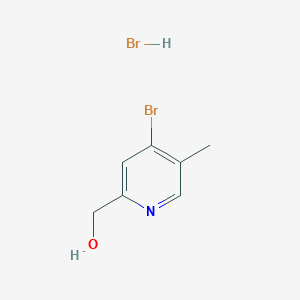

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
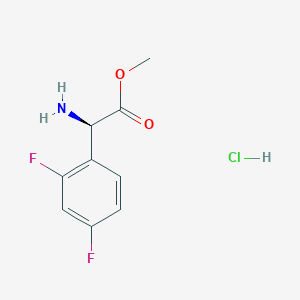

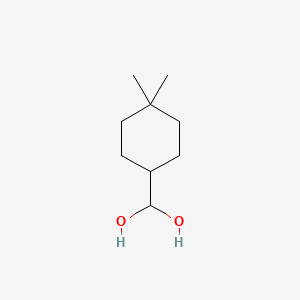


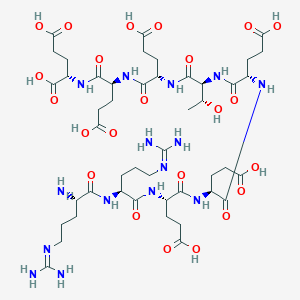
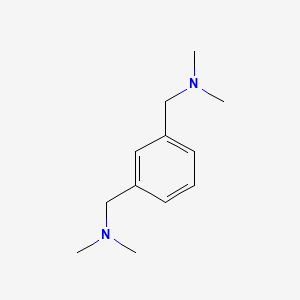
![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)
